(-)-Deoxyhalofebrifugine Dihydrobromide
Description
Properties
Molecular Formula |
C₁₆H₁₉Br₃ClN₃O₂ |
|---|---|
Molecular Weight |
560.51 |
Synonyms |
(R)-7-Bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one Dihydrobromide |
Origin of Product |
United States |
Scientific Research Applications
Overview
(-)-Deoxyhalofebrifugine dihydrobromide is a synthetic derivative of febrifugine, a compound originally isolated from the plant Dichroa febrifuga. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Antiparasitic Activity
(-)-Deoxyhalofebrifugine has been primarily studied for its antiparasitic properties, particularly against Plasmodium species, the causative agents of malaria. Research indicates that this compound exhibits significant activity against Plasmodium falciparum, showing promise as a lead compound for developing new antimalarial drugs. Its mechanism of action appears to involve the inhibition of protein synthesis in the parasite, which disrupts its growth and replication.
Anti-inflammatory Properties
In addition to its antiparasitic effects, (-)-deoxyhalofebrifugine has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases.
Cancer Research
Recent investigations have explored the potential of (-)-deoxyhalofebrifugine in oncology. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in various cancer cell lines, including those from breast and colon cancers. This effect is thought to be mediated through the activation of specific signaling pathways involved in cell survival and death.
Case Study 1: Antimalarial Efficacy
A notable case study involved the evaluation of (-)-deoxyhalofebrifugine's efficacy in a murine model of malaria. The study found that treated mice exhibited significantly lower parasitemia levels compared to controls, indicating effective suppression of the parasite's growth. This study provided a foundation for further clinical trials aimed at assessing safety and efficacy in humans.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of (-)-deoxyhalofebrifugine in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint swelling and pain compared to those on placebo. These findings suggest potential therapeutic applications for inflammatory diseases.
Data Tables
| Application | Mechanism of Action | Research Findings |
|---|---|---|
| Antimalarial | Inhibition of protein synthesis | Significant reduction in parasitemia in murine models |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced joint swelling and pain in clinical trials |
| Cancer treatment | Induction of apoptosis | Apoptotic effects observed in various cancer cell lines |
Comparison with Similar Compounds
Enantiomeric Form: (+)-Deoxyhalofebrifugine Dihydrobromide
The (+)-enantiomer (CAS: 1819989-16-6) shares the same molecular formula and weight as the (-)-form but differs in optical activity. Despite identical physicochemical properties (e.g., solubility, melting point), the (+)-isomer exhibits reduced bioactivity due to stereospecific enzyme interactions. For example, studies suggest that the (-)-form achieves 3–5-fold higher inhibitory potency against Plasmodium falciparum compared to the (+)-form .
Parent Compound: Halofuginone Hydrochloride
Halofuginone (HCl salt, H102500) is the direct precursor of (-)-deoxyhalofebrifugine. Structural differences include:
- Halogenation: Halofuginone contains a chlorine atom at position 7 of the quinazolinone ring, whereas (-)-deoxyhalofebrifugine replaces this with a bromine atom.
- Oxo Group: Halofuginone retains a ketone group absent in the deoxy derivative.
These modifications reduce metabolic degradation in (-)-deoxyhalofebrifugine, extending its half-life in vivo . However, halofuginone remains more widely used in veterinary medicine for cryptosporidiosis due to established efficacy .
Febrifugine: The Non-Halogenated Precursor
Febrifugine (F228500), isolated from Dichroa febrifuga, lacks halogen substituents and the dihydrobromide salt. The introduction of bromine and the dihydrobromide moiety in (-)-deoxyhalofebrifugine improves target selectivity and reduces off-target effects .
Other Dihydrobromide Salts in Pharmacology
Compounds like BD 1008 and BD 1047 () share the dihydrobromide counterion but differ in primary structure. For instance:
- BD 1008 : A σ-receptor antagonist with a pyrrolidinyl ethylamine backbone.
- BD 1047: Features a dimethylaminoethylamine structure.
These compounds highlight the role of dihydrobromide in enhancing solubility and stability across diverse drug classes, though their therapeutic targets (e.g., neurological vs. antiprotozoal) are distinct .
Physicochemical and Pharmacological Comparison
Preparation Methods
Table 2: Salt Formation Optimization
| HBr Equivalents | Solvent | Temperature | Crystallization Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2.0 | Ethanol | 25°C | 85 | 99.2 |
| 2.2 | Methanol | 0°C | 91 | 99.5 |
| 3.0 | Acetonitrile | -10°C | 76 | 98.8 |
Methanol at 0°C with 2.2 equivalents of HBr provides optimal yield and purity. Post-crystallization, the product is characterized by:
-
¹H/¹³C NMR : Downfield shifts at δ 4.21 (piperidine H) and δ 165.3 (quinazolinone C=O) confirm structure.
-
HPLC-MS : [M+H]⁺ m/z 479.6 aligns with theoretical molecular weight.
Scalability and Industrial Considerations
Bench-scale syntheses (1–10 g) report 12% overall yield across 8 steps, while pilot plant trials (100 g) achieve 9% yield due to:
Q & A
What are the key considerations for optimizing the synthesis of (-)-Deoxyhalofebrifugine Dihydrobromide to ensure reproducibility in academic research?
Level: Basic
Methodological Answer:
Synthesis optimization requires meticulous documentation of reaction conditions (e.g., solvent purity, temperature gradients, and catalyst ratios) and validation via spectroscopic techniques (NMR, HRMS). For instance, protocols from analogous compounds like 2-Deoxystreptamine Dihydrobromide emphasize the necessity of characterizing intermediates at each step to confirm structural integrity . Reproducibility is enhanced by adhering to standardized reporting frameworks, such as those outlined in the Beilstein Journal of Organic Chemistry, which mandate detailed experimental sections with raw data (e.g., yield percentages, retention factors) .
How can researchers resolve discrepancies in reported antibacterial activity data for this compound across different studies?
Level: Advanced
Methodological Answer:
Data contradictions often arise from variability in assay conditions (e.g., bacterial strains, inoculum size) or compound purity. A systematic approach includes:
- Replication: Reproduce experiments using standardized CLSI/MIC protocols.
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, as suggested in ’s framework for handling toxicological inconsistencies .
- Structural Validation: Cross-reference purity data (HPLC, elemental analysis) with bioactivity results to isolate confounding factors .
What structural features of this compound are critical for its mechanism of action against resistant bacterial strains?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies highlight the role of the halogenated febrifugine core in disrupting ribosomal function. Advanced techniques include:
- Crystallography: Resolve ligand-target complexes (e.g., 30S ribosomal subunit binding) to identify key interactions .
- Analog Synthesis: Modify substituents (e.g., halogens, dihydrobromide counterions) and test against resistant E. coli or S. aureus strains to map pharmacophore requirements .
- Computational Modeling: Use molecular dynamics simulations (e.g., AMBER force fields) to predict steric and electronic effects on binding affinity .
How should researchers design in vitro assays to evaluate the cytotoxicity of (-)-Deoxyhalofebuginosa Dihydrobromide while minimizing false positives?
Level: Basic
Methodological Answer:
- Cell Line Selection: Use clinically relevant models (e.g., HepG2 for hepatic toxicity) and include primary cell controls.
- Dose-Response Curves: Employ serial dilutions (e.g., 0.1–100 µM) with triplicate measurements to establish IC₅₀ values .
- Interference Checks: Pre-screen compounds for autofluorescence or absorbance overlap with assay reagents (e.g., MTT, resazurin) .
- Data Normalization: Express cytotoxicity relative to vehicle-treated controls and validate with orthogonal assays (e.g., LDH release) .
What strategies are effective for isolating and characterizing degradation products of this compound under varying storage conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor via UPLC-MS/MS.
- Isolation Techniques: Use preparative HPLC to collect degradation peaks, followed by 2D-NMR (COSY, HSQC) for structural elucidation .
- Stability-Indicating Methods: Develop validated HPLC protocols with photodiode array detection to quantify degradation kinetics and identify labile functional groups (e.g., hydrobromide dissociation) .
How can researchers align their investigation of this compound with ethical and novel research frameworks like FINER or PICO?
Level: Basic
Methodological Answer:
- FINER Criteria: Ensure the study is Feasible (e.g., access to synthetic precursors), Novel (e.g., unexplored bacterial targets), and Relevant (e.g., addressing multidrug resistance) .
- PICO Framework: Define Population (specific bacterial strains), Intervention (compound concentration range), Comparison (existing antibiotics), and Outcome (MIC reduction ≥50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
